molecular formula C8H14BrN3O B8424391 2-(4-Bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)ethanamine

2-(4-Bromo-1H-pyrazol-1-yl)-N-(2-methoxyethyl)ethanamine

Cat. No. B8424391
M. Wt: 248.12 g/mol
InChI Key: KSVVJPWWLBKTRC-UHFFFAOYSA-N
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Patent
US08846927B2

Procedure details

A solution of 2-methoxyethanamine (8.9 mL, 102.06 mmol) and chloride 75 (7.13 g, 34.02 mmol) in DMSO (20 mL) was heated at 60° C. 5 h. The mixture was then cooled to room temperature, diluted with EtOAc, washed with aqueous sodium bicarbonate, water and brine.
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
7.13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[Br:6][C:7]1[CH:8]=[N:9][N:10]([CH2:12][CH2:13]Cl)[CH:11]=1>CS(C)=O.CCOC(C)=O>[Br:6][C:7]1[CH:8]=[N:9][N:10]([CH2:12][CH2:13][NH:5][CH2:4][CH2:3][O:2][CH3:1])[CH:11]=1

Inputs

Step One
Name
Quantity
8.9 mL
Type
reactant
Smiles
COCCN
Name
Quantity
7.13 g
Type
reactant
Smiles
BrC=1C=NN(C1)CCCl
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5 h
Duration
5 h
WASH
Type
WASH
Details
washed with aqueous sodium bicarbonate, water and brine

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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